molecular formula C19H20IN3 B578953 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide CAS No. 19221-05-7

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide

Cat. No. B578953
CAS RN: 19221-05-7
M. Wt: 417.294
InChI Key: RKNGWONGGXBVEO-UHFFFAOYSA-M
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Description

This compound is a type of quinolinium, which is a class of organic compounds . It is used as a precursor for new nonlinear optical chromophores . These chromophores have potentially high first hyperpolarizability values, which makes them useful in the design of devices for information storage and fast processing .


Synthesis Analysis

The synthesis of this compound involves several steps. The introduction of the dimethylanilinoethenyl moiety at position 3 of the quinoxaline system was achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°С in the presence of catalytic amounts of acetic anhydride and pyridine . The introduction of the dimethylanilinoethenyl moiety at positions 6 and 7 was achieved by Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N3 . The structure of the isomeric 6-bromo- and 7-bromo-3-methyl derivatives of quinoxalines were confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include fusion, condensation, and Heck reaction . The fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°С in the presence of catalytic amounts of acetic anhydride and pyridine leads to the introduction of the dimethylanilinoethenyl moiety at position 3 of the quinoxaline system . The Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate leads to the introduction of the dimethylanilinoethenyl moiety at positions 6 and 7 .

Future Directions

The future directions for this compound could involve further exploration of its use as a precursor for new nonlinear optical chromophores . These chromophores have potentially high first hyperpolarizability values, which makes them useful in the design of devices for information storage and fast processing .

properties

IUPAC Name

N,N-dimethyl-4-[(1-methylquinolin-1-ium-4-yl)methylideneamino]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3.HI/c1-21(2)17-10-8-16(9-11-17)20-14-15-12-13-22(3)19-7-5-4-6-18(15)19;/h4-14H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGWONGGXBVEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide

CAS RN

19221-05-7
Record name Quinolinium, 4-[[[4-(dimethylamino)phenyl]imino]methyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19221-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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